4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol
Description
4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol is a complex organic compound featuring a benzyl group, a dimethylamino group, and an oxadiazole ring
Properties
IUPAC Name |
4-[[benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)17-19-16(25-20-17)13-22(12-15-6-4-3-5-7-15)14-18(23)8-10-24-11-9-18/h3-7,23H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXYIUUHHFTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CN(CC2=CC=CC=C2)CC3(CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Dimethylamino Group: This step often involves the alkylation of an amine precursor with dimethylamine.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl halides.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve yield and efficiency, and employing robust purification techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethylamino groups, leading to the formation of corresponding oxides or N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the benzyl group, potentially leading to ring opening or hydrogenation products.
Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation Products: Benzyl alcohols, benzaldehydes, and N-oxides.
Reduction Products: Reduced oxadiazole derivatives and hydrogenated benzyl groups.
Substitution Products: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties, which can mimic the structure of natural substrates.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyl and dimethylamino groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-[[Benzyl-[[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]methyl]amino]methyl]oxan-4-ol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-[[Benzyl-[[3-(dimethylamino)-1,2,4-triazol-5-yl]methyl]amino]methyl]oxan-4-ol: Contains a triazole ring, offering different electronic properties.
Uniqueness
The uniqueness of 4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol lies in its oxadiazole ring, which provides distinct electronic and steric properties compared to thiadiazole or triazole analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
